3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt
Overview
Description
3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a fluorine atom, a methyl group, and an amine group attached to a phenyl ring, which is further connected to a propan-1-amine chain and an acetic acid salt.
Scientific Research Applications
3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt typically involves several steps, including the introduction of the fluorine and methyl groups to the phenyl ring, followed by the attachment of the propan-1-amine chain. The final step involves the formation of the acetic acid salt. Specific reaction conditions and reagents used in these steps can vary, but common methods include:
Fluorination: Introduction of the fluorine atom using reagents like fluorine gas or other fluorinating agents.
Methylation: Addition of the methyl group using methylating agents such as methyl iodide.
Amine Introduction: Attachment of the amine group through reductive amination or other suitable methods.
Salt Formation: Conversion to the acetic acid salt using acetic acid or its derivatives.
Chemical Reactions Analysis
3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or other nucleophiles.
Acid-Base Reactions: The acetic acid salt can participate in acid-base reactions, forming different salts or free amine and acetic acid.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt can be compared with other similar compounds, such as:
3-(3-Chloro-2-methylphenyl)propan-1-amine acetic acid salt: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Bromo-2-methylphenyl)propan-1-amine acetic acid salt: Contains a bromine atom instead of fluorine.
3-(3-Iodo-2-methylphenyl)propan-1-amine acetic acid salt: Features an iodine atom in place of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can impart distinct chemical and biological properties compared to its halogenated analogs.
Properties
IUPAC Name |
acetic acid;3-(3-fluoro-2-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.C2H4O2/c1-8-9(5-3-7-12)4-2-6-10(8)11;1-2(3)4/h2,4,6H,3,5,7,12H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAQJNWZCOAPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CCCN.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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